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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)pyrrolidine

Cat. No.: B1603541

An In-depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine: Properties, Synthesis, and
Applications

Abstract

3-(4-Fluorophenoxy)pyrrolidine is a heterocyclic building block of significant interest in
modern medicinal chemistry. Its structure uniquely combines a saturated, three-dimensional
pyrrolidine scaffold with the electronically distinct 4-fluorophenoxy moiety. The pyrrolidine ring,
a privileged structure in drug discovery, imparts favorable physicochemical properties such as
improved solubility and a defined three-dimensional vector for substituent placement.[1][2] The
introduction of a fluorine atom enhances lipophilicity and can modulate metabolic stability and
binding interactions with biological targets.[3] This guide provides a comprehensive overview of
the core chemical properties, a detailed synthetic protocol, predicted spectral analysis, and key
applications of 3-(4-Fluorophenoxy)pyrrolidine, intended for researchers and scientists in
drug development.

Physicochemical and Structural Properties

The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine)
substituted at the 3-position with a 4-fluorophenoxy group via an ether linkage.[3] This
substitution introduces a chiral center at the C-3 position of the pyrrolidine ring, meaning the
compound can exist as (R) and (S) enantiomers or as a racemic mixture. The specific
stereochemistry can significantly impact pharmacological activity.[3]
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The fluorine atom is a mild electron-withdrawing group, influencing the electronics of the phenyl

ring. The ether linkage provides a degree of conformational flexibility. The secondary amine of

the pyrrolidine ring is basic, with a pKa similar to other dialkyl amines, allowing for salt

formation to improve aqueous solubility and handling.[4]

Table 1: Physicochemical Data for 3-(4-Fluorophenoxy)pyrrolidine

Property Value Source(s)
Molecular Formula C1o0H12FNO [11[3]
Molecular Weight 181.21 g/mol [1]

CAS Number 524045-02-1 (Racemate) [5]
1187927-92-9 ((S)-enantiomer)  [3]

900512-41-6 ((R)-enantiomer) [1]

Appearance Colorless to light yellow liquid 6]

(predicted)

logP (Predicted) 1.5664 [1]
Topological Polar Surface Area

21.26 A2 [1]
(TPSA)
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 2 [1]
Rotatable Bonds 2 [1]

pKa (Conjugate Acid)

~11.3 (predicted, based on
pyrrolidine)

[4]

Note: Appearance is based on the structurally similar 3-(4-Fluorophenyl)pyrrolidine.

Synthesis and Purification

The synthesis of 3-(4-fluorophenoxy)pyrrolidine is efficiently achieved via a Mitsunobu

reaction, which allows for the formation of the aryl ether bond with a predictable inversion of
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stereochemistry if a chiral starting material is used.[7] This method is favored in medicinal
chemistry for its reliability and mild conditions, avoiding the high temperatures or strongly basic
conditions that might be required for other methods like the Williamson ether synthesis.[2][7]

The rationale involves activating a protected 3-hydroxypyrrolidine with a phosphine-
azodicarboxylate reagent system. This in-situ activation converts the hydroxyl group into a
good leaving group, which is then displaced by the 4-fluorophenoxide nucleophile in a classic
Sn2 reaction. The use of an N-Boc protecting group is critical, as it prevents the secondary
amine of the pyrrolidine from competing as a nucleophile.

Detailed Experimental Protocol: Mitsunobu Reaction

This protocol describes the synthesis of (R)-1-tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-
carboxylate from (S)-N-Boc-3-hydroxypyrrolidine, followed by deprotection.

Step 1: Mitsunobu Coupling

» To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and
triphenylphosphine (PPhs, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under
a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20
minutes.

o Rationale: The reaction is cooled to 0 °C to control the initial exothermic reaction between
PPhs and DIAD. DIAD is added slowly to maintain control and minimize side reactions.
Anhydrous THF is essential as the reaction intermediates are water-sensitive.

o Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting
alcohol is consumed.

e Upon completion, concentrate the mixture under reduced pressure.

» Purify the crude residue by flash column chromatography on silica gel (eluting with a
gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to yield the protected product, (R)-1-
tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate.
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o Rationale: Chromatography is necessary to remove the triphenylphosphine oxide and
DIAD-hydrazine byproducts, which are major impurities in Mitsunobu reactions.

Step 2: Boc Deprotection

o Dissolve the purified N-Boc protected product from Step 1 in a solution of 4M HCl in 1,4-
dioxane (~0.5 M).

o Rationale: A strong acid like HCl is required to cleave the acid-labile tert-butoxycarbonyl
(Boc) protecting group. Dioxane is a common solvent for this transformation.

 Stir the solution at room temperature for 1-2 hours.
o Monitor the deprotection by TLC or LC-MS.
e Upon completion, concentrate the solvent under reduced pressure.

 Triturate the resulting solid with diethyl ether and filter to collect the (R)-3-(4-
fluorophenoxy)pyrrolidine hydrochloride salt.

» To obtain the free base, dissolve the hydrochloride salt in water, basify to pH >10 with 1M
NaOH, and extract with dichloromethane (3x). Combine the organic layers, dry over
anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Synthesis Workflow Diagram
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Step 1: Mitsunobu Coupling

1. Combine (S)-N-Boc-3-hydroxypyrrolidine,
4-fluorophenol, and PPhs in anhydrous THF.

Y

( 2. Cool to 0°C under Na. ]

A

4
3. Add DIAD dropwise.
4

A

(4. Warm to RT, stir for 12-18h)

/

\
5. Concentrate solvent.
\

/

(6. Purify via flash chromatography)

Product: (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine

1
:Proceed to Deprotection

Step 2: Boc?eprotection

(1. Dissolve protected intermediate in 4M HCI/Dioxane)

Y

2. Stir at RT for 1-2h.

/

y
3. Concentrate solvent.
A

/

4. Isolate HCl salt.

A

G. (Optional) Basify and extract to get free base)

Final Product: (R)-3-(4-fluorophenoxy)pyrrolidine

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratery

Check Availability & Pricing

3-(4-Fluorophenoxy)pyrrolidine
(Core Scaffold)

A/Scaffold Der atization Re tions \

Reductive Amination Acylation Sulfonylatlon Alkylation

(R-CHO, NaBH(OAC)3) (R-COCI, Base) (R-SO2CI, Base) (R-X, Base)
/ AN

/ \

D|verse Chemical L|bra
N-Alkyl Derivatives N-Alkyl Derivatives

N-Acyl Derivatives N- Sulfonyl Derivatives

T~ S< SAR Exploratlon \SAR Exploratlon / SAR Exploratlon - SAR Exploration

RN \‘ ” -7
/’/

A -k
Biological Target
(e.g., GlyT1, nNOS)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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